1-Propylpiperazine

描述

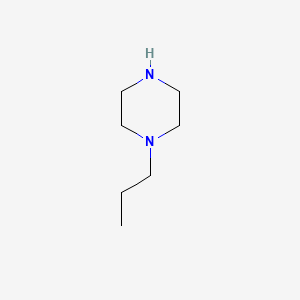

1-Propylpiperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1-propylpiperazine, and how do reaction conditions influence yield and purity?

- Answer : Three main methods are documented:

- Hydrogenation of N-methylpiperazine : Requires a metal catalyst (e.g., Pd or Pt) under H₂ gas, typically yielding >75% purity. Reaction temperature (150–200°C) and catalyst loading (5–10 wt%) are critical for minimizing side products .

- Ammoxidation of N-methylpropylene amine : Uses NH₃/HCl gas mixtures with Co/Fe catalysts. Optimal yields (~70%) occur at 120–150°C, but impurities like ammonium salts require post-synthesis purification via recrystallization .

- Pyrolysis of N-propylpiperazine : Conducted under inert gas at 300–400°C. This method is less common due to lower yields (~50%) and formation of gaseous byproducts (CO, H₂) .

- Methodological Tip : Use GC-MS or HPLC to monitor reaction progress and column chromatography for purification.

Q. How should researchers handle the hygroscopic nature of this compound dihydrobromide during storage and experimentation?

- Answer : Store the compound in a desiccator with silica gel or under inert gas (N₂/Ar). During weighing, use a glovebox or controlled humidity environment (<10% RH) to prevent moisture absorption, which can alter solubility and reactivity .

- Characterization : Confirm anhydrous status via Karl Fischer titration or FT-IR spectroscopy (absence of O-H stretches at 3200–3600 cm⁻¹) .

Advanced Research Questions

Q. What strategies can optimize the catalytic hydrogenation of N-methylpiperazine to enhance this compound yield?

- Answer :

- Catalyst selection : Pd/C (10% loading) outperforms Pt in reducing side reactions. Pre-treatment with H₂ at 200°C increases catalyst activation .

- Pressure modulation : Higher H₂ pressures (5–10 bar) improve reaction kinetics but require specialized reactors.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance substrate solubility, but may require post-reaction removal via rotary evaporation .

- Validation : Use ¹H NMR to confirm product integrity (e.g., absence of N-methyl peaks at δ 2.2–2.5 ppm) .

Q. How can computational chemistry aid in predicting the pharmacological activity of this compound derivatives?

- Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., serotonin receptors) using software like AutoDock Vina. Focus on binding affinity (ΔG values) and key residues (e.g., Asp3.32 for 5-HT₁A) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the piperazine ring) with bioactivity. Validate with in vitro assays (e.g., cAMP inhibition) .

- Data interpretation : Cross-reference computational results with crystallographic data (e.g., PDB entries) to validate binding poses .

Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?

- Answer :

- Analytical validation : Perform differential scanning calorimetry (DSC) at controlled heating rates (5–10°C/min) to detect decomposition events (e.g., dihydrobromide decomposes at ~255°C) .

- Purity checks : Use HPLC (C18 column, acetonitrile/H₂O mobile phase) to quantify impurities. Purity >98% is critical for reproducible thermal data .

Q. Experimental Design & Data Analysis

Q. What protocols ensure reproducible synthesis of this compound derivatives for structure-activity studies?

- Answer :

- Standardized conditions : Fix solvent (e.g., anhydrous THF), temperature (±2°C tolerance), and stoichiometry (1:1.2 molar ratio for alkylation steps).

- In-line monitoring : Employ ReactIR to track intermediate formation (e.g., imine peaks at 1650 cm⁻¹) .

Q. How does the hygroscopicity of this compound dihydrobromide impact its reactivity in nucleophilic substitution reactions?

- Answer : Moisture can hydrolyze the dihydrobromide salt, releasing HBr and reducing nucleophilicity.

- Mitigation : Pre-dry the compound at 80°C under vacuum (24 hr) and use anhydrous solvents (e.g., DCM dried over molecular sieves) .

- Kinetic analysis : Compare reaction rates in dry vs. humid conditions using UV-Vis spectroscopy (e.g., monitoring nitrophenolate formation at 400 nm) .

Q. Safety & Compliance

Q. What safety protocols are essential for handling this compound derivatives in pharmacological assays?

- Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves (tested per ASTM D6978), chemical goggles, and lab coats. Avoid latex due to permeability .

- Ventilation : Use fume hoods (face velocity >0.5 m/s) to prevent inhalation of airborne particulates .

- Emergency response : For skin contact, rinse with 1% acetic acid (neutralizes basic residues) followed by soap/water .

属性

IUPAC Name |

1-propylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEIDMAURCRVCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944468 | |

| Record name | 1-Propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50733-94-3, 21867-64-1 | |

| Record name | 1-Propylpiperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050733943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021867641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX73B95TJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。